7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide
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Overview
Description
7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological and biological activities. This compound belongs to the thieno[2,3-b]pyridine family, which is known for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thieno[2,3-b]pyridine core . The reaction conditions often include the use of bases and solvents such as ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, DMF). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the thieno[2,3-b]pyridine core .
Scientific Research Applications
7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a valuable tool for studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of 7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide include other thieno[2,3-b]pyridine derivatives such as:
- 4H-thieno[3,2-b]pyrrole-5-carboxamides
- Thieno[2,3-c]pyridine derivatives
- Secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides .
Uniqueness
What sets this compound apart is its unique substitution pattern, which can result in distinct pharmacological properties and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
108460-23-7 |
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Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C9H10N2OS/c1-11-5-7(8(10)12)4-6-2-3-13-9(6)11/h2-3,5H,4H2,1H3,(H2,10,12) |
InChI Key |
VPQYBXPNUXSAFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(CC2=C1SC=C2)C(=O)N |
Origin of Product |
United States |
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